4-FLUORO-N-[3-(4-{3-[(4-FLUOROPHENYL)FORMAMIDO]PROPYL}PIPERAZIN-1-YL)PROPYL]BENZAMIDE
Overview
Description
4-FLUORO-N-[3-(4-{3-[(4-FLUOROPHENYL)FORMAMIDO]PROPYL}PIPERAZIN-1-YL)PROPYL]BENZAMIDE is a useful research compound. Its molecular formula is C24H30F2N4O2 and its molecular weight is 444.5 g/mol. The purity is usually 95%.
The exact mass of the compound N,N'-(1,4-piperazinediyldi-3,1-propanediyl)bis(4-fluorobenzamide) is 444.23368254 g/mol and the complexity rating of the compound is 520. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Polyamide Synthesis : Guangming et al. (2016) synthesized difluorobenzamide monomers, closely related to N,N'-(1,4-piperazinediyldi-3,1-propanediyl)bis(4-fluorobenzamide), for the preparation of semiaromatic polyamides. These polyamides exhibited excellent thermal properties, good mechanical properties, and suitable melt flowability for melting processing (Guangming et al., 2016).
Pharmaceutical Synthesis : Botteghi et al. (2001) reported the use of a similar compound in the synthesis of Fluspirilen and Penfluridol, neuroleptic agents. This study highlights the compound's role in the preparation of key intermediates for pharmaceutical synthesis (Botteghi et al., 2001).
Brain Imaging Agent Development : Mou et al. (2009) synthesized and characterized an 18F-labeled derivative of this compound, demonstrating its potential as a brain imaging agent for positron emission tomography (PET) (Mou et al., 2009).
- idine derivative of this compound, revealing its ability to bind specifically to the minor groove of A/T DNA sites and increase emission fluorescence. This underscores its potential in DNA-related studies and applications (Vázquez et al., 2010).
Ionic Liquids Gelation : Nagasawa et al. (2012) synthesized polyelectrolytes containing N,N'-(trans-cyclohexane-1,4-diyl)dibenzamide linkages. These polyelectrolytes could gelatinize various ionic liquids at low concentrations, indicating the compound's relevance in creating ionogels with high gel-sol transition temperatures and desirable rheological properties (Nagasawa et al., 2012).
Antidementia Drug Research : Matsuoka and Satoh (1998) investigated FK960 (N-(4-acetyl-1-piperazinyl)-p-fluorobenzamide monohydrate), a derivative of this compound, for its effects on long-term potentiation in the hippocampus, suggesting its potential in treating dementia (Matsuoka and Satoh, 1998).
Properties
IUPAC Name |
4-fluoro-N-[3-[4-[3-[(4-fluorobenzoyl)amino]propyl]piperazin-1-yl]propyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30F2N4O2/c25-21-7-3-19(4-8-21)23(31)27-11-1-13-29-15-17-30(18-16-29)14-2-12-28-24(32)20-5-9-22(26)10-6-20/h3-10H,1-2,11-18H2,(H,27,31)(H,28,32) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMCIOPDRYKJDTB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCNC(=O)C2=CC=C(C=C2)F)CCCNC(=O)C3=CC=C(C=C3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30F2N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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